molecular formula C5H6ClN3 B13090713 6-Chloro-5-methyl-2-pyrazinamine

6-Chloro-5-methyl-2-pyrazinamine

Cat. No.: B13090713
M. Wt: 143.57 g/mol
InChI Key: NRJMBXPWWYHDLC-UHFFFAOYSA-N
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Description

6-chloro-5-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-chloro-5-methylpyrazin-2-amine involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-amino-6-chloropyridine, which undergoes methylation at the 5-position via a Suzuki-Miyaura cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a boronic acid derivative, and a base in an appropriate solvent.

Industrial Production Methods

Industrial production of 6-chloro-5-methylpyrazin-2-amine can be scaled up using the same Suzuki-Miyaura cross-coupling reaction. The process is optimized to achieve high yield and purity, avoiding the use of hazardous reagents like peroxides .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrazine ring.

Scientific Research Applications

6-chloro-5-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-5-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

6-chloro-5-methylpyrazin-2-amine

InChI

InChI=1S/C5H6ClN3/c1-3-5(6)9-4(7)2-8-3/h2H,1H3,(H2,7,9)

InChI Key

NRJMBXPWWYHDLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1Cl)N

Origin of Product

United States

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